

LDN-209929 Dihydrochloride: A Technical Guide to Target Specificity and Selectivity

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Compound of Interest

Compound Name: LDN-209929 dihydrochloride

Cat. No.: B2745620

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Introduction

LDN-209929 dihydrochloride is a potent and selective small molecule inhibitor of Haspin kinase.^{[1][2][3]} Haspin, a serine/threonine kinase, plays a crucial role in the regulation of mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This post-translational modification is essential for the proper alignment of chromosomes during metaphase, making Haspin a compelling target for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the target specificity and selectivity of **LDN-209929 dihydrochloride**, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Target Profile and Specificity

The primary target of **LDN-209929 dihydrochloride** is Haspin kinase, with a reported half-maximal inhibitory concentration (IC₅₀) of 55 nM.^{[1][2]}

Selectivity Profile

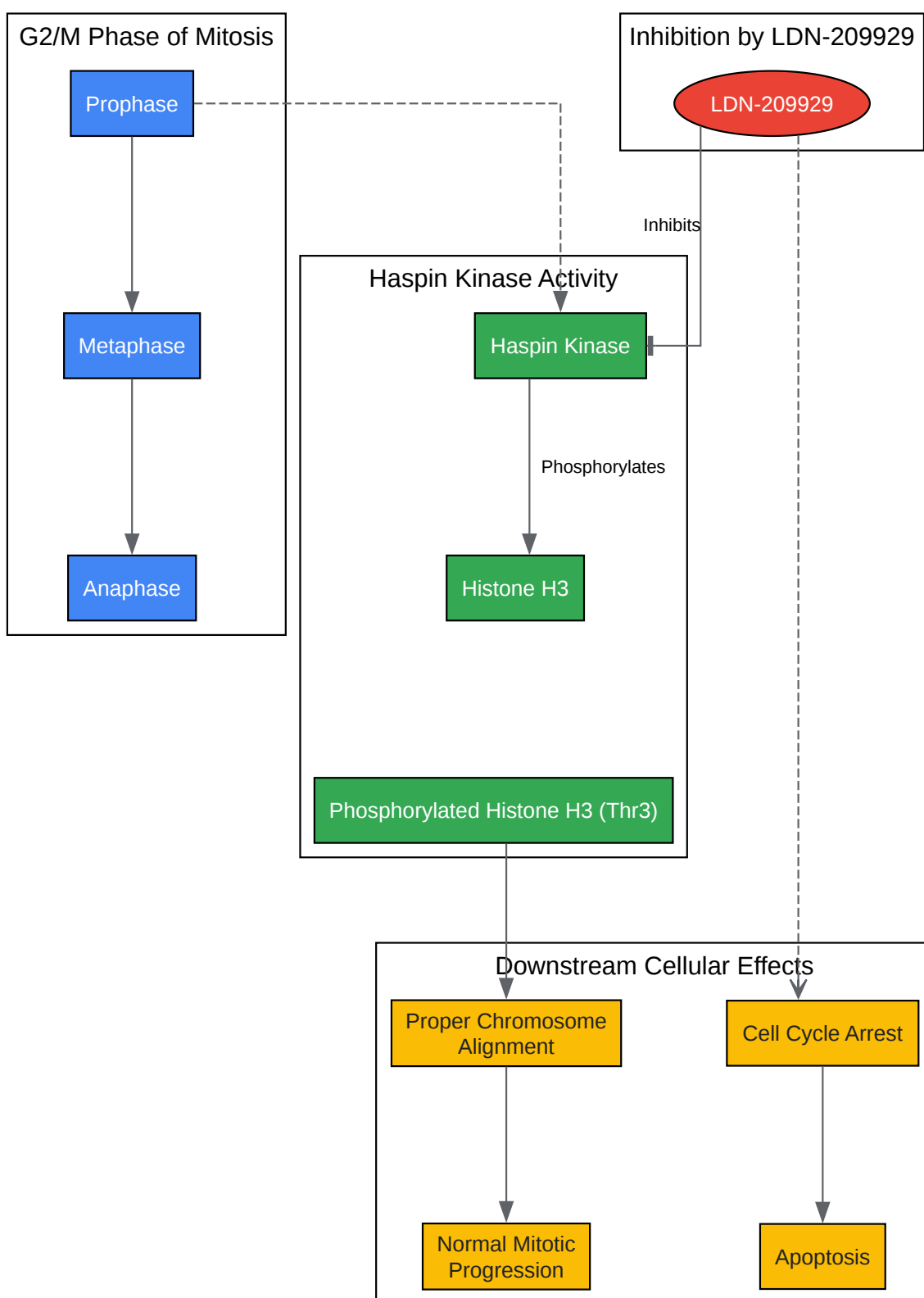
LDN-209929 dihydrochloride exhibits a high degree of selectivity for Haspin kinase over the closely related Dual-specificity tyrosine-regulated kinase 2 (DYRK2). It is reported to be 180-fold more selective for Haspin kinase compared to DYRK2.^{[1][2][3]} A comprehensive kinase selectivity profile against a broader panel of kinases is not publicly available at this time.

Table 1: Quantitative Kinase Inhibition Data for LDN-209929 dihydrochloride

Target Kinase	IC50 (nM)	Selectivity (fold vs. Haspin)	Reference
Haspin	55	1	[1] [2]
DYRK2	9,900	180	[1]

Mechanism of Action and Signaling Pathway

LDN-209929 dihydrochloride functions as an ATP-competitive inhibitor of Haspin kinase. By binding to the ATP-binding pocket of Haspin, it prevents the phosphorylation of its key substrate, histone H3, at threonine 3. This inhibition disrupts the downstream signaling cascade that ensures proper chromosome segregation during mitosis, ultimately leading to cell cycle arrest and potentially apoptosis in proliferating cells.



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Caption: Haspin Kinase Signaling Pathway and Inhibition by LDN-209929.

Experimental Protocols

While the specific, detailed protocols for the characterization of LDN-209929 are not fully available in the public domain, the following represents a likely methodology for the key in vitro kinase inhibition assays based on standard industry practices.

In Vitro Haspin Kinase Inhibition Assay (Hypothetical Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against Haspin kinase using a luminescence-based assay that measures ATP consumption.

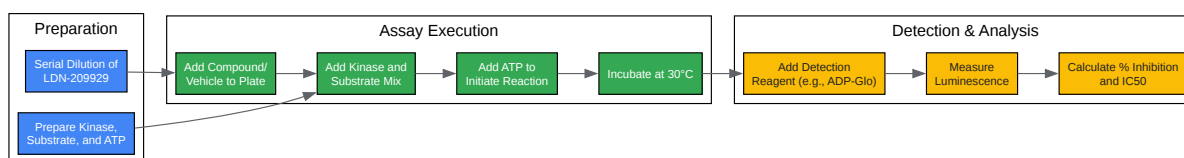
Materials:

- Recombinant full-length human Haspin kinase
- Histone H3 peptide substrate
- **LDN-209929 dihydrochloride**
- ATP
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Luminescent kinase assay kit (e.g., ADP-Glo™)
- White, opaque 384-well plates
- Plate reader capable of measuring luminescence

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **LDN-209929 dihydrochloride** in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., ≤1%).

- **Reaction Setup:** In a 384-well plate, add the diluted LDN-209929 or vehicle control (DMSO in kinase assay buffer).
- **Enzyme and Substrate Addition:** Add a mixture of Haspin kinase and Histone H3 peptide substrate to each well.
- **Reaction Initiation:** Initiate the kinase reaction by adding ATP to each well.
- **Incubation:** Incubate the plate at 30°C for a predetermined period (e.g., 60 minutes), ensuring the reaction is within the linear range.
- **Detection:** Stop the kinase reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions. Incubate at room temperature to stabilize the signal.
- **Data Acquisition:** Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.
- **Data Analysis:** Calculate the percent inhibition for each concentration of LDN-209929 relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.



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